1H-Indole-2-carboxylic acid, 5-chloro-3-(diphenylmethyl)-
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Overview
Description
1H-Indole-2-carboxylic acid, 5-chloro-3-(diphenylmethyl)- is an organic compound belonging to the class of indolecarboxamides and derivatives Indole derivatives are significant due to their presence in various natural products and their biological activities
Preparation Methods
The synthesis of 1H-Indole-2-carboxylic acid, 5-chloro-3-(diphenylmethyl)- involves several steps. One common method includes the condensation of 2-chlorobenzaldehyde with phenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized using polyphosphoric acid to yield the indole derivative . Industrial production methods often involve similar synthetic routes but are optimized for higher yields and purity.
Chemical Reactions Analysis
1H-Indole-2-carboxylic acid, 5-chloro-3-(diphenylmethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring. .
Scientific Research Applications
1H-Indole-2-carboxylic acid, 5-chloro-3-(diphenylmethyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: This compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1H-Indole-2-carboxylic acid, 5-chloro-3-(diphenylmethyl)- involves its interaction with various molecular targets. Indole derivatives can activate nuclear receptors, regulate intestinal hormones, and affect the biological effects of bacteria as signaling molecules. These interactions help maintain intestinal homeostasis and impact liver metabolism and the immune response .
Comparison with Similar Compounds
1H-Indole-2-carboxylic acid, 5-chloro-3-(diphenylmethyl)- can be compared with other indole derivatives such as:
Ethyl 5-chloroindole-2-carboxylate: Similar in structure but with an ethyl ester group instead of the diphenylmethyl group.
Indole-3-carboxaldehyde: Another indole derivative with different functional groups and biological activities.
5-Fluoro-3-phenyl-1H-indole-2-carbonyl derivatives: Known for their antiviral activities. The uniqueness of 1H-Indole-2-carboxylic acid, 5-chloro-3-(diphenylmethyl)- lies in its specific functional groups and the resulting biological and chemical properties.
Properties
CAS No. |
53924-08-6 |
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Molecular Formula |
C22H16ClNO2 |
Molecular Weight |
361.8 g/mol |
IUPAC Name |
3-benzhydryl-5-chloro-1H-indole-2-carboxylic acid |
InChI |
InChI=1S/C22H16ClNO2/c23-16-11-12-18-17(13-16)20(21(24-18)22(25)26)19(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-13,19,24H,(H,25,26) |
InChI Key |
HUHIALYJJLCTRP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=C(NC4=C3C=C(C=C4)Cl)C(=O)O |
Origin of Product |
United States |
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